3-Methyl-1,5-naphthyridin-2-amine
Overview
Description
3-Methyl-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine ring system with a methyl group at the 3-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 3-methyl-1,5-naphthyridin-2-amine belongs, exhibit a variety of biological activities .
Mode of Action
It has been observed that 1,5-naphthyridine can act as a ligand coordinating to metal ions, such as pd(ii), forming complexes . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
3-Methyl-1,5-naphthyridin-2-amine plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules, forming complexes that can influence various biochemical pathways. For instance, it acts as a ligand coordinating to palladium (II) in aqueous solutions, producing different complexes . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 1,5-naphthyridine, including this compound, exhibit significant biological activities, such as anticancer properties . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The compound’s ability to form complexes with metals, such as palladium, further enhances its reactivity and potential therapeutic applications . These molecular interactions are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of 1,5-naphthyridine derivatives can vary, affecting their biological activity and potential therapeutic applications . Understanding these temporal effects is crucial for developing effective treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. Studies on 1,5-naphthyridine derivatives have shown that dosage is a critical factor in determining the compound’s efficacy and safety . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes, such as those involved in oxidation and reduction reactions, are essential for understanding its metabolic fate and potential therapeutic applications . These metabolic pathways are critical for determining the compound’s efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important factors in determining its biological activity and therapeutic potential . Understanding these transport mechanisms is crucial for developing effective treatments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s activity and function within cells . Studies on 1,5-naphthyridine derivatives have shown that subcellular localization is a critical factor in determining their biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-naphthyridin-2-amine can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization . Another approach involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the Schiff base intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and substituted derivatives with various functional groups.
Scientific Research Applications
3-Methyl-1,5-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the methyl and amine groups.
3-Methyl-1,8-naphthyridine: A structural isomer with the amine group at a different position.
2-Amino-1,5-naphthyridine: Similar structure but without the methyl group.
Uniqueness
3-Methyl-1,5-naphthyridin-2-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets and reagents, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-methyl-1,5-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLYUZQZBLJANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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